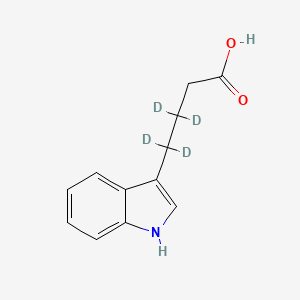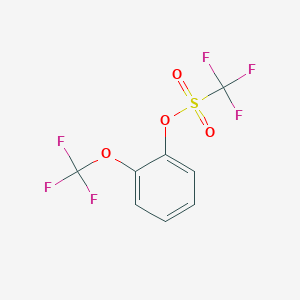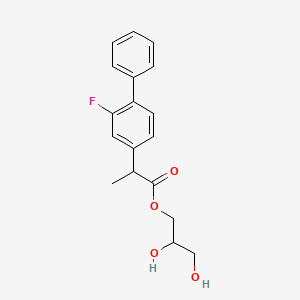
Flurbiprofen Glyceryl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flurbiprofen Glyceryl Ester is a derivative of flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID). Flurbiprofen is widely used for its analgesic, antipyretic, and anti-inflammatory properties. The esterification of flurbiprofen with glycerol aims to enhance its pharmacokinetic properties, such as solubility and bioavailability, while potentially reducing gastrointestinal side effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Flurbiprofen Glyceryl Ester typically involves the esterification of flurbiprofen with glycerol. This can be achieved through direct esterification or using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Flurbiprofen Glyceryl Ester can undergo various chemical reactions, including:
Oxidation and Reduction: The aromatic ring in flurbiprofen can undergo oxidation and reduction reactions, although these are less common for the ester derivative.
Substitution: The ester group can participate in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, or enzymatic catalysis.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols
Major Products Formed
Hydrolysis: Flurbiprofen and glycerol.
Oxidation: Various oxidized derivatives of flurbiprofen.
Reduction: Reduced forms of the aromatic ring.
Substitution: Substituted ester derivatives
Wissenschaftliche Forschungsanwendungen
Flurbiprofen Glyceryl Ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its potential to reduce gastrointestinal side effects compared to flurbiprofen.
Industry: Used in the formulation of topical and transdermal drug delivery systems to enhance skin permeation.
Wirkmechanismus
Flurbiprofen Glyceryl Ester exerts its effects primarily through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX-1 and COX-2, the compound reduces inflammation, pain, and fever. The esterification with glycerol may enhance its solubility and bioavailability, allowing for more effective delivery to the target tissues .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flurbiprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another propionic acid derivative with similar anti-inflammatory properties.
Ketoprofen: Structurally related to flurbiprofen, used for its analgesic and anti-inflammatory effects.
Fenoprofen: Another NSAID in the same class, with similar pharmacological actions.
Uniqueness
Flurbiprofen Glyceryl Ester is unique due to its esterification with glycerol, which aims to enhance its pharmacokinetic properties and reduce gastrointestinal side effects. This modification may provide a more favorable therapeutic profile compared to its parent compound and other similar NSAIDs .
Eigenschaften
Molekularformel |
C18H19FO4 |
|---|---|
Molekulargewicht |
318.3 g/mol |
IUPAC-Name |
2,3-dihydroxypropyl 2-(3-fluoro-4-phenylphenyl)propanoate |
InChI |
InChI=1S/C18H19FO4/c1-12(18(22)23-11-15(21)10-20)14-7-8-16(17(19)9-14)13-5-3-2-4-6-13/h2-9,12,15,20-21H,10-11H2,1H3 |
InChI-Schlüssel |
QVDNLTYIEYPCOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)OCC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1R,5R)-2-Acetate-4,6,6-trimethyl-bicyclo[3.1.1]hept-3-en-2-ol (Mixture of Isomers)](/img/structure/B13444576.png)
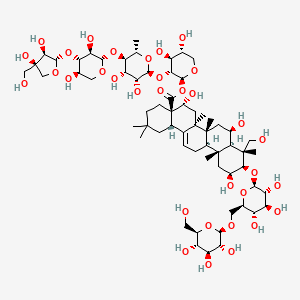
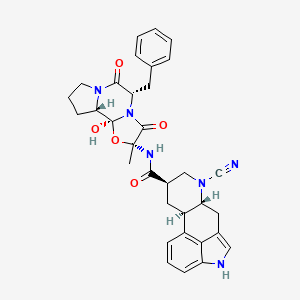

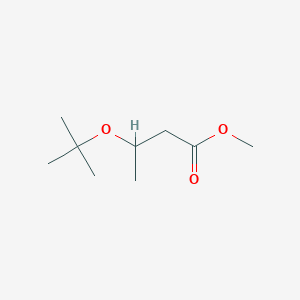
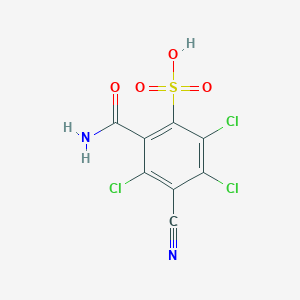
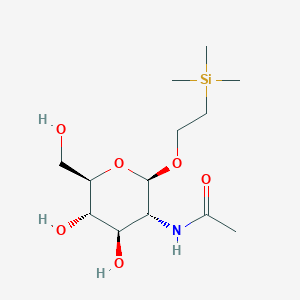
![(2S)-2-[[4-(methylamino)benzoyl]amino]-7-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B13444601.png)
![(2S)-3-methyl-2-[[(1R,2S,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl]methylamino]butanoic acid](/img/structure/B13444610.png)
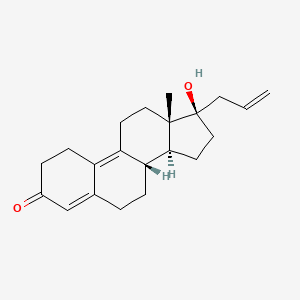
![2-Azabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13444618.png)
